4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol
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Overview
Description
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol is a compound that features an indole moiety linked to a tetrahydrofuran ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions contribute to the compound’s diverse biological activities .
Result of Action
The broad range of biological activities exhibited by indole derivatives suggests that their effects at the molecular and cellular level are diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol typically involves the construction of the indole ring followed by its attachment to the tetrahydrofuran ring. One common method involves the reaction of indole derivatives with dihydrofuran under specific conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like N-methyl-2-pyrrolidone (NMP) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole: An oxidized derivative of indole with distinct biological activities.
Indoline: A reduced form of indole with different chemical properties.
Uniqueness
4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol is unique due to its combination of the indole and tetrahydrofuran rings, which may confer distinct biological and chemical properties. This structural uniqueness can lead to novel applications in various fields, including drug development and material science .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)oxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(6-9-17-10-7-14)11-15-8-5-12-3-1-2-4-13(12)15/h1-4,16H,5-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSAEIWFQBLVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3(CCOCC3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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